

CCI-006: A Targeted Approach Against MLL-Rearranged Leukemia

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Compound of Interest

Compound Name: CCI-006

Cat. No.: B15578913

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are a group of aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric patients. The fusion proteins generated by chromosomal translocations involving the MLL gene drive an aberrant transcriptional program, leading to uncontrolled proliferation and a block in differentiation of hematopoietic progenitors. **CCI-006** has emerged as a novel small molecule inhibitor demonstrating selective cytotoxicity against a subset of MLL-r leukemia cells. This document provides a comprehensive technical overview of **CCI-006**, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved.

Mechanism of Action

CCI-006 exerts its anti-leukemic effect by targeting a metabolic vulnerability present in a specific subset of MLL-r leukemia cells. The primary mechanism of action is the inhibition of mitochondrial respiration. This leads to a rapid depolarization of the mitochondrial membrane and subsequent induction of apoptosis.^[1]

Sensitivity to **CCI-006** is dictated by the metabolic phenotype of the MLL-r cells, which is linked to the expression levels of Hypoxia-Inducible Factor 1-alpha (HIF1 α) and the homeobox transcription factor MEIS1. MLL-r cells with low HIF1 α and low MEIS1 expression are highly

sensitive to **CCI-006**. Conversely, MLL-r cells with a more glycolytic phenotype, characterized by elevated HIF1 α expression, are resistant to the compound. Silencing of HIF1 α can sensitize previously unresponsive MLL-r leukemia cells to **CCI-006**, highlighting the central role of this pathway in determining drug sensitivity.^[1]

Data Presentation

Table 1: Cytotoxicity of CCI-006 in MLL-Rearranged and MLL-Wild-Type Leukemia Cell Lines

Cell Line	MLL Status	IC50 (μ M)	Sensitivity
PER-485	MLL-AF4	< 10	Sensitive
MOLM-13	MLL-AF9	< 10	Sensitive
MV4;11	MLL-AF4	< 10	Sensitive
SEM	MLL-AF4	> 10	Unresponsive
REH	MLL-AF4	> 10	Unresponsive
RS4;11	MLL-AF4	> 10	Unresponsive
CEM	MLL-wt	> 10	Unresponsive

Data extrapolated from graphical representations in publicly available research. Specific IC50 values require direct access to the primary publication's supplementary data.

Table 2: Induction of Apoptosis by CCI-006

Cell Line	Treatment (5 μ M CCI-006, 24h)	% Annexin V Positive Cells (Mean \pm SEM)	P-value vs. Vehicle
PER-485	Vehicle	~5%	-
PER-485	CCI-006	~40%	0.00056
MOLM-13	Vehicle	~5%	-
MOLM-13	CCI-006	~35%	0.0018
MV4;11	Vehicle	~10%	-
MV4;11	CCI-006	~30%	0.013
CEM	CCI-006	No significant increase	> 0.05
REH	CCI-006	No significant increase	> 0.05
RS4;11	CCI-006	No significant increase	> 0.05

Data is based on reported quantitative results from in vitro experiments.^[1]

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is adapted for leukemia cell lines to determine the cytotoxic effects of **CCI-006**.

Materials:

- Leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- CCI-006** dissolved in DMSO

- Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
- 96-well clear-bottom black plates
- Fluorescence plate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Prepare serial dilutions of **CCI-006** in complete medium. The final DMSO concentration should not exceed 0.5%.
- Add 100 μ L of the **CCI-006** dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add 20 μ L of resazurin solution to each well and incubate for an additional 4 hours.
- Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by **CCI-006**.

Materials:

- Leukemia cell lines
- **CCI-006**
- Annexin V-FITC Apoptosis Detection Kit

- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Treat 1×10^6 cells with the desired concentration of **CCI-006** (e.g., 5 μ M) or vehicle for the indicated time (e.g., 24 hours).
- Harvest cells by centrifugation and wash twice with cold PBS.
- Resuspend the cell pellet in 100 μ L of 1X Annexin V binding buffer.
- Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of PI.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins.

Materials:

- Leukemia cell lines
- **CCI-006**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti- β -actin
- HRP-conjugated secondary antibody

- Chemiluminescent substrate

Procedure:

- Treat cells with **CCI-006** as described for the apoptosis assay.
- Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system. β -actin is used as a loading control.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess the impact of **CCI-006** on mitochondrial function.

Materials:

- Leukemia cell lines
- Seahorse XF Cell Culture Microplates
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- **CCI-006**

- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
- Seahorse XF Analyzer

Procedure:

- Seed cells in a Seahorse XF microplate coated with Cell-Tak.
- Incubate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour in a non-CO2 incubator.
- Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Port A can be used for the injection of **CCI-006**.
- Perform the assay on a Seahorse XF Analyzer to measure baseline OCR, and the response to the sequential addition of **CCI-006**, oligomycin, FCCP, and rotenone/antimycin A.
- Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the binding of MLL-fusion proteins to target gene promoters.

Materials:

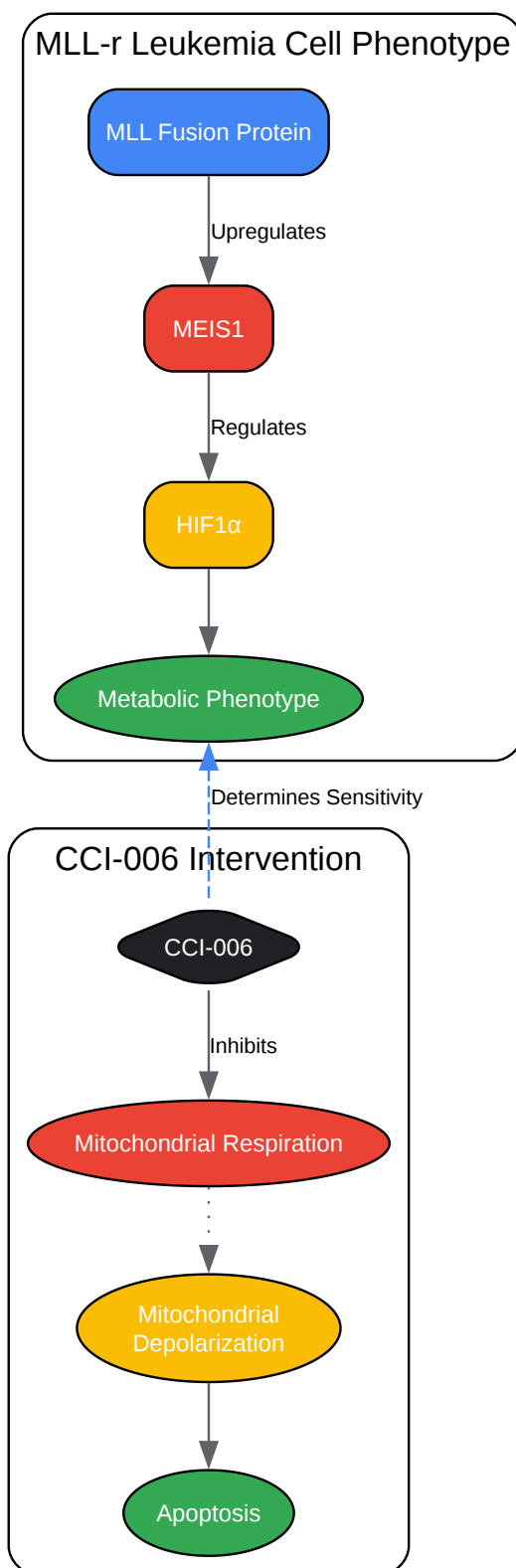
- MLL-r leukemia cell lines
- Formaldehyde
- Glycine
- Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer
- Antibody against the N-terminus of MLL or specific fusion partner

- Protein A/G magnetic beads
- RNase A and Proteinase K
- DNA purification kit
- Primers for qPCR analysis of target gene promoters (e.g., HOXA9, MEIS1)

Procedure:

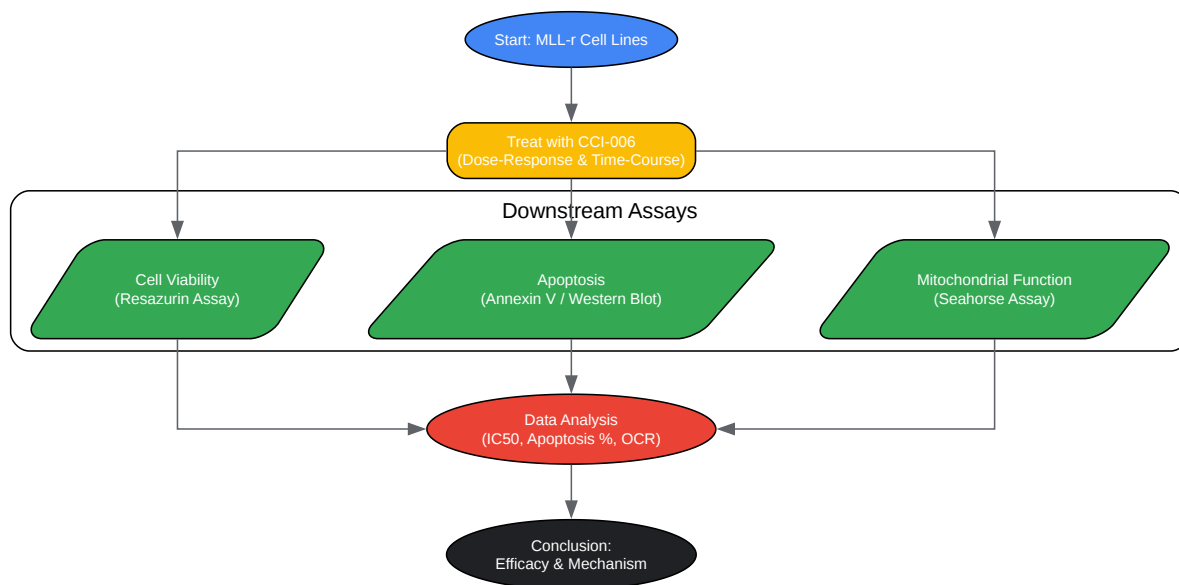
- Crosslink protein-DNA complexes in cells with 1% formaldehyde.
- Quench the crosslinking reaction with glycine.
- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with the specific antibody or an IgG control overnight at 4°C.
- Capture the antibody-protein-DNA complexes with protein A/G beads.
- Wash the beads to remove non-specific binding.
- Elute the complexes and reverse the crosslinks.
- Treat with RNase A and Proteinase K, and purify the DNA.
- Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Visualization of Pathways and Workflows



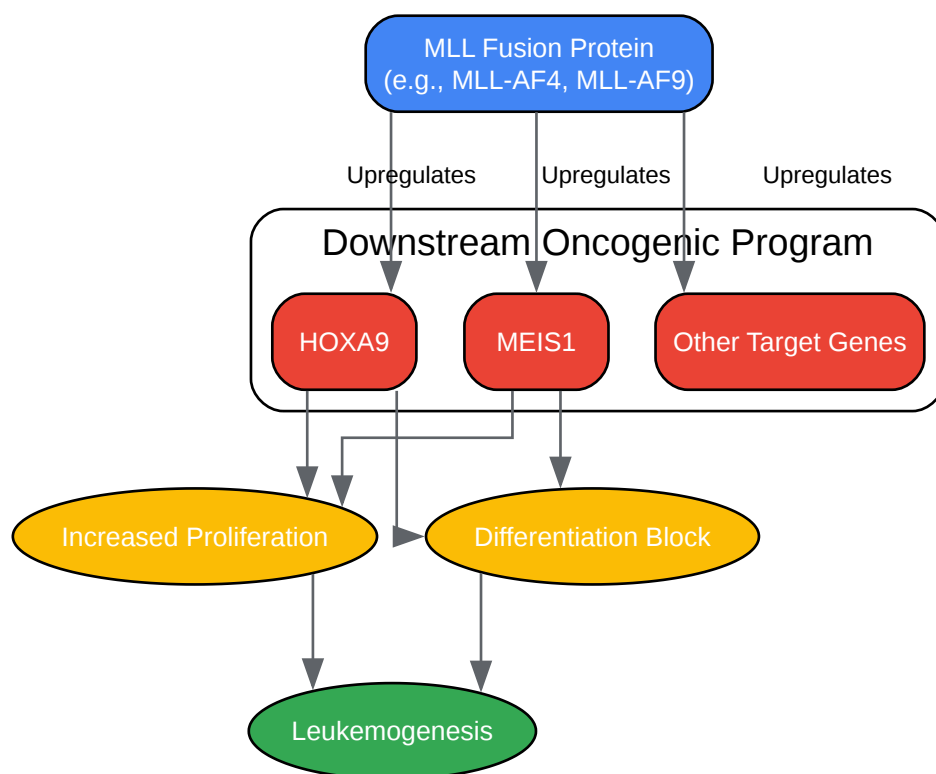
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Caption: Mechanism of **CCI-006** action in MLL-rearranged leukemia.



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Caption: Experimental workflow for evaluating **CCI-006** efficacy.



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References

- 1. researchgate.net [researchgate.net]
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